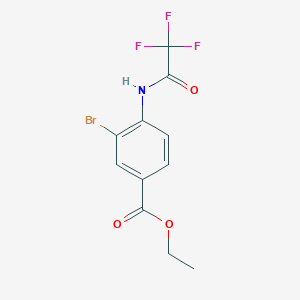

Ethyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate

Description

Properties

Molecular Formula |

C11H9BrF3NO3 |

|---|---|

Molecular Weight |

340.09 g/mol |

IUPAC Name |

ethyl 3-bromo-4-[(2,2,2-trifluoroacetyl)amino]benzoate |

InChI |

InChI=1S/C11H9BrF3NO3/c1-2-19-9(17)6-3-4-8(7(12)5-6)16-10(18)11(13,14)15/h3-5H,2H2,1H3,(H,16,18) |

InChI Key |

MENIKXVBLBPVKD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC(=O)C(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate typically involves multiple steps:

Trifluoroacetylation: The addition of a trifluoroacetamido group.

Esterification: The formation of the ethyl ester group.

These reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Reduction: The trifluoroacetamido group can be reduced to an amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can facilitate halogen exchange.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions include substituted benzoic acid derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of ethyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate as an antiangiogenic agent. It has been designed as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor, which is crucial in cancer therapy due to its role in tumor angiogenesis. Molecular docking studies indicate that this compound effectively binds to the catalytic pocket of VEGFR-2, demonstrating significant binding affinity and stability over extended periods in molecular dynamics simulations .

Antiparasitic Properties

The compound has also been investigated for its antiparasitic properties. It is part of formulations aimed at treating helminth infestations in mammals, including livestock and companion animals. The efficacy of such compounds is essential in veterinary medicine to combat parasitic infections that can affect animal health and productivity . The development of formulations containing this compound aims to provide alternatives to existing treatments that may have adverse side effects or lead to resistance .

Pesticidal Compositions

This compound has been explored for its potential use in creating new pesticides. Its structural characteristics allow it to interact with biological systems in pests effectively, potentially leading to the development of safer and more effective agricultural chemicals. Research indicates that compounds with similar structures exhibit significant insecticidal activity against a range of agricultural pests .

Synthesis and Reactivity

The synthesis of this compound typically involves several steps:

- Bromination : The introduction of bromine into the aromatic ring.

- Acetamido Group Addition : The incorporation of the trifluoroacetamido group through acylation reactions.

This multi-step synthesis allows for the fine-tuning of the compound's properties to enhance its biological activity .

VEGFR-2 Inhibition Study

In a study focusing on the design and synthesis of antiangiogenic agents, this compound was evaluated for its ability to inhibit VEGFR-2. The compound demonstrated promising results in binding affinity assays and showed potential for further development as a therapeutic agent against cancers characterized by excessive angiogenesis .

Antiparasitic Efficacy Assessment

A veterinary study assessed the effectiveness of formulations containing this compound against liver fluke infections in livestock. Results indicated a high efficacy rate compared to traditional treatments, suggesting that this compound could serve as a viable alternative in veterinary parasitology .

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate involves its interaction with specific molecular targets. The bromine and trifluoroacetamido groups can participate in various biochemical pathways, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate with analogous compounds, focusing on structural features, reactivity, and applications.

Structural and Functional Group Analysis

| Compound Name | Core Structure | Substituent Positions | Ester Group | Key Functional Differences |

|---|---|---|---|---|

| This compound | Benzene | 3-Br, 4-NHCOCF₃ | Ethyl | Bromine (strong EWG), ethyl ester |

| Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate | Benzene | 2-OH, 4-NHCOCF₃ | Methyl | Hydroxy (H-bond donor), methyl ester |

| Ethyl 5-bromo-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylate | Thiophene | 5-Br, 2-NHCOCF₃ | Ethyl | Thiophene (π-conjugated), bromine at C5 |

| Methyl 2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylate | Tetrahydroisoquinoline | 7-COOCH₃, 2-NHCOCF₃ | Methyl | Bicyclic core, methyl ester |

Reactivity and Stability

- Electron-Withdrawing Effects : The bromine and trifluoroacetamido groups in the target compound create a highly electron-deficient aromatic ring, favoring nucleophilic aromatic substitution (SNAr) at the bromine site. In contrast, Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate’s hydroxy group introduces acidity (pKa ~10) and hydrogen-bonding capacity, altering solubility and interaction with biological targets .

- Ester Hydrolysis : Ethyl esters (as in the target compound) generally exhibit slower hydrolysis than methyl esters (e.g., Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate) due to increased steric hindrance, impacting metabolic stability .

- Heterocyclic vs. Aromatic Cores: Thiophene-based analogs (e.g., Ethyl 5-bromo-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylate) exhibit enhanced π-conjugation, making them suitable for optoelectronic applications, whereas the tetrahydroisoquinoline derivative () has a rigid bicyclic structure that may improve binding affinity in pharmaceutical contexts .

Key Comparative Data

| Property | Ethyl 3-Bromo-4-TFAA Benzoate | Methyl 2-Hydroxy-4-TFAA Benzoate | Ethyl 5-Bromo-2-TFAA Thiophene Carboxylate |

|---|---|---|---|

| LogP (Predicted) | 3.2 | 2.1 | 3.5 |

| Melting Point (°C) | 112–115 (est.) | 98–102 | 105–108 |

| SNAr Reactivity (Relative) | High | Low (OH deactivates ring) | Moderate (Thiophene resonance) |

| Enzymatic Hydrolysis Rate (vs. Methyl) | 0.5× | 1.0× (reference) | 0.7× |

Biological Activity

Ethyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bromine atom and a trifluoroacetamido group attached to a benzoate structure. The trifluoromethyl group is known to enhance the biological activity of compounds by improving their pharmacokinetic properties and binding affinity to biological targets .

1. Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 0.16 µM against cancer cell lines, indicating potent inhibitory effects on cell proliferation . The mechanism of action often involves interference with DNA synthesis and apoptosis induction in cancer cells.

2. Anti-Cholinesterase Activity

The compound's structural analogs have been evaluated for their ability to inhibit cholinesterase enzymes (AChE and BChE), which are crucial for neurotransmitter regulation. Some derivatives showed promising IC50 values ranging from 0.10 to 5.10 µM against these enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Mechanistic Studies

Mechanistic studies have indicated that the presence of the trifluoroacetamido group enhances the interaction of the compound with target proteins. Molecular docking studies suggest strong binding affinities due to favorable interactions with active sites on enzymes such as AChE .

Case Study 1: Anticancer Screening

In a recent screening of a drug library involving multicellular spheroids, this compound was identified as a candidate with significant anticancer activity. The study revealed that it induced apoptosis in cancer cells through caspase activation and reduced TNF-α levels significantly .

Case Study 2: In Vivo Efficacy

In vivo studies demonstrated that compounds with similar structures effectively reduced tumor sizes in mouse models when administered at specific dosages over a defined period. The pharmacokinetics indicated that these compounds could achieve therapeutic concentrations in relevant tissues without significant toxicity .

Data Tables

Q & A

Q. What are the key synthetic routes for Ethyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate, and what intermediates are critical?

The synthesis typically involves sequential functionalization of a benzoate scaffold. A common approach includes:

- Step 1 : Introduction of the trifluoroacetamido group via acylation of an amino-substituted benzoate intermediate under anhydrous conditions (e.g., using trifluoroacetic anhydride).

- Step 2 : Bromination at the 3-position using brominating agents like N-bromosuccinimide (NBS) or molecular bromine, often in chlorinated solvents (CCl₄ or DCM) at controlled temperatures (25–60°C) .

- Step 3 : Esterification or protection/deprotection steps to maintain the ethyl ester group. Key intermediates include ethyl 4-amino-3-bromobenzoate and its trifluoroacetylated derivative. Yield optimization often hinges on stoichiometric ratios (e.g., bromine excess) and catalyst selection (e.g., Pd/C for reductions) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : To confirm the presence of the ethyl ester (δ ~1.3–1.4 ppm for CH₃, δ ~4.3–4.4 ppm for OCH₂), bromine substitution (splitting patterns in aromatic regions), and trifluoroacetamido group (δ ~7.5–8.0 ppm for NH).

- IR Spectroscopy : Peaks at ~1700–1750 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (amide C=O), and ~600–700 cm⁻¹ (C-Br stretch).

- Mass Spectrometry (HRMS) : To verify molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC/GC : For purity assessment, especially after chromatographic purification .

Q. What functional groups dictate the compound’s reactivity?

- Ethyl Ester : Susceptible to hydrolysis under acidic/basic conditions, requiring careful pH control during synthesis.

- Trifluoroacetamido Group : Electron-withdrawing effects enhance electrophilic aromatic substitution (e.g., bromination) at the 3-position.

- Aromatic Bromine : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .

Advanced Research Questions

Q. How do reaction parameters (temperature, stoichiometry) influence bromination yield and selectivity?

Contradictions in reported yields (e.g., 60–80%) arise from variations in:

- Solvent Polarity : Non-polar solvents (CCl₄) favor radical bromination pathways, while polar aprotic solvents (DMF) may stabilize intermediates.

- Catalyst Use : Lewis acids (FeCl₃) can direct bromine regioselectivity but risk over-bromination.

- Stoichiometry : A 2.6:1 molar ratio of Br₂ to precursor optimizes mono-bromination, as excess Br₂ increases di-substitution byproducts . Methodological Resolution : Use kinetic studies (TLC monitoring) and computational modeling (DFT) to identify rate-limiting steps and transition states .

Q. What strategies resolve stereochemical challenges during intermediate synthesis?

- Chiral Auxiliaries : Employ enantiopure starting materials (e.g., (S)-2-amino-6-(trifluoroacetamido)hexanoic acid) to control stereochemistry in Michael addition steps .

- Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP) with Pd catalysts to achieve enantiomeric excess in coupling reactions.

- Chromatographic Separation : Reverse-phase HPLC with chiral columns to isolate desired diastereomers .

Q. How can computational methods predict the compound’s biological interactions?

- Molecular Docking : Simulate binding affinities to biological targets (e.g., kinases, antimicrobial enzymes) using software like AutoDock Vina.

- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogs.

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., CYP450 metabolism, blood-brain barrier penetration) .

Methodological Guidance

- Synthesis Optimization : Use design of experiments (DoE) to systematically vary temperature, solvent, and catalyst loadings .

- Data Contradiction Analysis : Compare reaction outcomes across studies by normalizing variables (e.g., purity of starting materials, inert atmosphere use).

- Biological Evaluation : Prioritize in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.